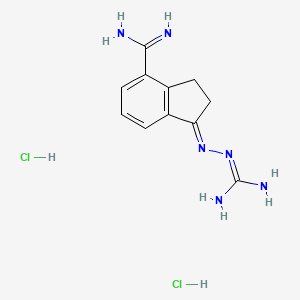
N-(5-(((5-(1,1-二甲基乙基)-2-恶唑基)甲基)硫代)-2-噻唑基)-4-哌啶甲酰胺
描述
Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and are therefore promising targets for cancer therapy. SNS-032 is an ATP-competitive inhibitor of Cdk9, 2, and 7 with IC50 values of 4, 38, and 62 nM, respectively. It is selective for these kinases and displays no additional activity against a panel of 190 kinases (IC50s = >1,000 nM). SNS-032 can block the cell cycle, inhibit transcription, and induce apoptosis in multiple myeloma RPMI-8226 cells with an IC90 value of 0.3 µM. This compound has been shown to induce apoptosis by inhibiting the transcription of the anti-apoptotic proteins, Mcl-1 and XIAP.
N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide is a secondary carboxamide resulting from the formal condensation of the carboxy group of piperidine-4-carboxylic acid with the amino group of 5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-amine. It is an ATP-competitive inhibitor of CDK2, CDK7 and CDK9 kinases and exhibits anti-cancer properties. It has a role as an apoptosis inducer, an antineoplastic agent, an EC 2.7. 1.22 (cyclin-dependent kinase) inhibitor and an angiogenesis inhibitor. It is a piperidinecarboxamide, a member of 1,3-oxazoles, a member of 1,3-thiazoles, an organic sulfide and a secondary carboxamide.
科学研究应用
Cancer Therapy
SNS-032 has been identified as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9 . These kinases play crucial roles in cell cycle progression and transcription regulation. By inhibiting these CDKs, SNS-032 can induce cell death in cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and multiple myeloma (MM) . It has shown potential in preclinical studies to treat these diseases by causing apoptosis in malignant B cells .
Treatment of Diffuse Large B-cell Lymphoma (DLBCL)
SNS-032 has demonstrated efficacy in inducing apoptosis in DLBCL cells . This is significant because approximately 40% of DLBCL patients are refractory or relapse after standard chemotherapy. The compound’s action mechanism involves the inhibition of RNA polymerase II, leading to the suppression of the NF-κB signaling pathway, which is crucial for cell survival .
High-Grade Serous Ovarian Cancer
Research has pinpointed SNS-032 as a therapeutic candidate for high-grade serous carcinoma, a subtype of ovarian cancer . The compound’s ability to inhibit CDK7 and CDK9 makes it a promising agent in targeting the disease’s epigenomic landscapes, potentially leading to new drug discovery avenues .
Cell Cycle Arrest
SNS-032’s inhibition of CDK2, 7, and 9 leads to a rapid cell cycle arrest in various cell lines . This arrest occurs in both the G1 and G2 phases of the cell cycle, consistent with the inhibition of CDK2 and CAK (CDK-activating kinase), which is a function of CDK7 .
Anti-Apoptotic Protein Suppression
The compound has been shown to deplete the short half-life, anti-apoptotic protein Mcl-1 from cells, which is associated with aggressive disease and resistance to chemotherapy in CLL . This supports the use of SNS-032 as a treatment for diseases where Mcl-1 is essential for survival, such as B-cell lymphoma and multiple myelomas .
Transcriptional Regulation
By inhibiting CDK9-mediated phosphorylation of the C-terminal domain of RNA Polymerase II, SNS-032 affects transcriptional regulation . This inhibition has the greatest effect on the expression of proteins with short half-lives and short-lived mRNA, including those involved in apoptotic regulation .
作用机制
Target of Action
SNS-032, also known as BMS-387032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9 . These CDKs play crucial roles in cellular proliferation and transcription regulation .
Mode of Action
SNS-032 exerts its effects by inhibiting CDKs 2, 7, and 9 . CDK2 regulates the initiation of and progression through the DNA-synthesis phase of the cell cycle . CDK7 and CDK9 control RNA polymerase II-dependent transcription . Inhibition of these kinases by SNS-032 is predicted to decrease the expression of proteins with short half-lives and short-lived mRNA, including proteins involved in apoptotic regulation .
Biochemical Pathways
SNS-032 blocks the cell cycle via inhibition of CDKs 2 and 7, and transcription via inhibition of CDKs 7 and 9 . This results in a rapid cell cycle arrest and onset of cell death that corresponds with inhibition of multiple substrates of CDK2, 7, and 9 . For instance, inhibition of pRb phosphorylation, accumulation of cyclin E protein, and cell-cycle arrest at G1 and G2 are observed in multiple cell lines in a time- and dose-dependent manner, consistent with inhibition of CDK2 and CAK .
Pharmacokinetics
Following intravenous administration, plasma concentrations of SNS-032 decline in a biphasic manner, resulting in mean terminal half-lives between 5 and 10 hours . The mean maximum concentration (Cmax) and area under the curve (AUC) increase nearly linearly with dose . The clearance and volume of distribution remain unchanged with increasing dose levels, averaging 38 l/h/m2 and 212 l/m2, respectively . The average oral bioavailability of SNS-032 is 19% .
Result of Action
SNS-032 effectively kills chronic lymphocytic leukemia cells in vitro regardless of prognostic indicators and treatment history . This is associated with inhibition of phosphorylation of RNA polymerase II and inhibition of RNA synthesis .
Action Environment
The cellular pharmacology of SNS-032 mirrors the biochemical data . Cells treated with SNS-032 show a rapid cell cycle arrest and onset of cell death that corresponds with inhibition of multiple substrates of CDK2, 7, and 9 . Sns-032 activity was unaffected by human serum . In the context of the tumor microenvironment, SNS-032 has been shown to inhibit the activation and induce the apoptosis of active hepatic stellate cells, thereby attenuating liver fibrosis .
属性
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSFTKFNBAZUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188100 | |
| Record name | BMS 387032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SNS-032 is a potent and selective inhibitor of CDKs 2, 7 and 9, which are critical in the communication and relay of signals to promote cellular growth and function. CDK2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle. CDK7 and CDK9 are involved in transcriptional regulation of certain proteins involved in cell survival. Inappropriate activity by these CDKs can lead to unregulated proliferation, avoidance of apoptosis and increased cell survival, all of which are hallmarks of cancer. By selectively targeting these CDKs, SNS-032 may halt both aberrant cell proliferation and induce apoptosis. | |
| Record name | SNS-032 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide | |
CAS RN |
345627-80-7 | |
| Record name | N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345627-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS 387032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345627807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNS-032 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS 387032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNS-032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9979I93686 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



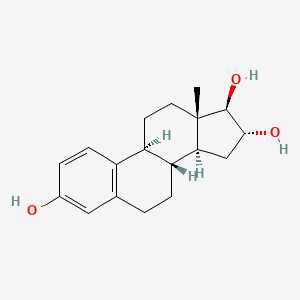

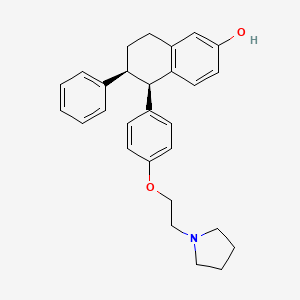

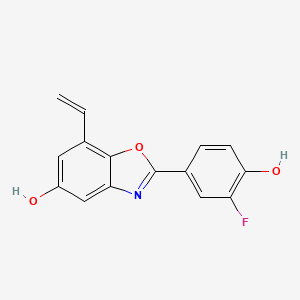

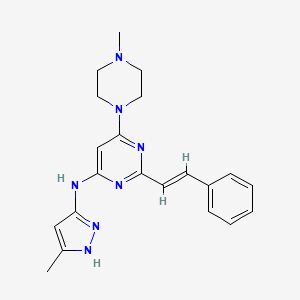
![4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid](/img/structure/B1683884.png)

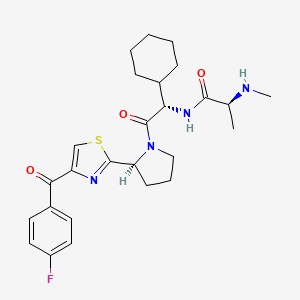

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)
